Lysergide tartrate

Catalog No.
S534179
CAS No.
32426-57-6
M.F
C24H31N3O7
M. Wt
473.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysergide tartrate

CAS Number

32426-57-6

Product Name

Lysergide tartrate

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid

Molecular Formula

C24H31N3O7

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m10/s1

InChI Key

HQMPRARIZOUKRO-JDQBHMBOSA-N

SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

solubility

Soluble in DMSO

Synonyms

Lysergide tartrate

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

The exact mass of the compound d-Lysergic acid diethylamide bitartrate is 473.2162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lysergide tartrate (CAS 32426-57-6) is the pharmaceutically optimized, stable salt form of d-lysergic acid diethylamide (LSD). As a highly potent partial agonist at the 5-HT2A receptor, it is the primary chemical form utilized in modern clinical trials and analytical reference standards[1]. Unlike the highly reactive freebase, the tartrate salt offers a robust crystalline structure that mitigates rapid environmental degradation, making it the standard choice for procurement in neuroscience research, forensic analysis, and psychiatric drug development[2].

Procuring LSD freebase instead of lysergide tartrate introduces severe stability and formulation liabilities. The freebase is highly sensitive to oxygen, light, and heat, rapidly degrading into inactive byproducts such as iso-LSD (via epimerization) and lumi-LSD (via photo-addition) within days if unprotected [1]. Furthermore, the freebase exhibits poor aqueous solubility, necessitating organic solvents like ethanol or DMSO for dissolution [2]. This lack of water solubility and chemical stability makes the freebase unsuitable for precise aqueous dosing, long-term analytical storage, or advanced oral solid dosage formulations, forcing buyers to rely on the tartrate salt for reproducible performance [3].

Superior Thermal Stability and Crystal Lattice Strength

The physical stability of an active pharmaceutical ingredient is critical for handling and storage. Lysergide tartrate exhibits a dramatically higher melting point (198-200°C) compared to LSD freebase (80-85°C) [1]. This quantitative difference reflects a much stronger crystal lattice in the tartrate salt, which prevents premature melting or degradation during transport and standard laboratory handling [2].

Evidence DimensionMelting Point
Target Compound Data198-200°C (Lysergide tartrate)
Comparator Or Baseline80-85°C (LSD freebase)
Quantified Difference>110°C increase in melting point
ConditionsStandard atmospheric pressure thermal analysis

A higher melting point ensures the material remains a stable, flowable powder during procurement, storage, and formulation, eliminating the need for extreme cold-chain logistics required by the freebase.

Enhanced Aqueous Solubility for Clinical and Analytical Formulations

Formulating precise dosages requires complete dissolution in compatible solvents. While LSD freebase has highly limited water solubility and requires 96% ethanol for stable liquid formulation, lysergide tartrate is highly water-soluble [1]. This high aqueous solubility allows the tartrate salt to be formulated into rapid dissolving tablets (RDTs) and aqueous clinical solutions that achieve an absolute oral bioavailability of ~80%, matching the ethanolic freebase without the toxicity or volatility of organic solvents [2].

Evidence DimensionAqueous Formulation Compatibility
Target Compound DataHighly water-soluble; compatible with aqueous solutions and oral disintegrating tablets
Comparator Or BaselineLimited water solubility; requires 96% ethanol or DMSO
Quantified DifferenceElimination of organic co-solvents while maintaining ~80% absolute bioavailability
ConditionsOral formulation development and pharmacokinetic testing

Procurement of the tartrate salt allows laboratories and pharmaceutical developers to create stable, solvent-free aqueous dosing systems and advanced solid dosage forms.

Mitigation of Epimerization to Inactive Iso-LSD

In solution or unprotected solid state, LSD is prone to base-catalyzed or thermal epimerization at the C-8 position, forming the biologically inactive iso-LSD[1]. Unprotected freebase can lose potency within 1 to 2 days in dilute solutions exposed to air and ambient conditions [2]. The tartrate salt matrix significantly stabilizes the molecule, reducing the rate of epimerization and oxidative degradation, thereby maintaining the >98% purity required for clinical and analytical applications over extended shelf lives [1].

Evidence DimensionShelf-life and Epimerization Rate
Target Compound DataStable for extended periods (months/years) when stored properly as a dry salt
Comparator Or BaselineFreebase solutions lose effectiveness within 1-2 days under ambient conditions
Quantified DifferenceOrders of magnitude increase in chemical half-life prior to degradation
ConditionsAmbient air and light exposure vs. controlled salt storage

Ensures that the procured material retains its certified titer and pharmacological potency, preventing costly experimental failures due to inactive degradation products.

Analytical and Forensic Reference Standards

Due to its resistance to epimerization (iso-LSD formation) and photolytic degradation (lumi-LSD formation), lysergide tartrate is the mandated form for preparing calibration curves in LC-MS/MS toxicological screening [1].

Clinical Trial Formulations and Solid Dosage Forms

Its high aqueous solubility and robust crystal structure make it the ideal API for advanced pharmaceutical delivery systems, such as orally disintegrating tablets (ODTs) used in modern psychiatric trials for Generalized Anxiety Disorder [2].

In Vitro Receptor Binding Assays

The ability to dissolve lysergide tartrate directly in physiological buffers without organic solvents like DMSO or ethanol ensures that 5-HT2A receptor binding assays are not confounded by solvent-induced cellular toxicity or receptor modulation [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

473.21620034 g/mol

Monoisotopic Mass

473.21620034 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7WNP51KA7M

Wikipedia

Lysergide_d-tartrate

Dates

Last modified: 02-18-2024
1: Brandt SD, Kavanagh PV, Westphal F, Elliott SP, Wallach J, Colestock T, Burrow TE, Chapman SJ, Stratford A, Nichols DE, Halberstadt AL. Return of the lysergamides. Part II: Analytical and behavioural characterization of N(6) -allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ). Drug Test Anal. 2017 Jan;9(1):38-50. doi: 10.1002/dta.1985. Epub 2016 Jun 6. PubMed PMID: 27265891; PubMed Central PMCID: PMC5411264.
2: Walker EA, Foley JJ. Acquisition session length modulates consolidation effects produced by 5-HT2C ligands in a mouse autoshaping-operant procedure. Behav Pharmacol. 2010 Mar;21(2):83-9. doi: 10.1097/FBP.0b013e328337bde7. PubMed PMID: 20177374.
3: Favretto D, Frison G, Vogliardi S, Ferrara SD. Highly specific quantification of ergotamine in urine, blood, and hair samples by liquid chromatography-tandem mass spectrometry. Ther Drug Monit. 2007 Jun;29(3):325-32. PubMed PMID: 17529890.
4: Aloyo VJ, Dave KD, Rahman T, Harvey JA. Selective and divergent regulation of cortical 5-HT(2A) receptors in rabbit. J Pharmacol Exp Ther. 2001 Dec;299(3):1066-72. PubMed PMID: 11714896.
5: Romano AG, Hood H, Harvey JA. Dissociable effects of the 5-HT(2) antagonist mianserin on associative learning and performance in the rabbit. Pharmacol Biochem Behav. 2000 Sep;67(1):103-10. PubMed PMID: 11113489.
6: Mongeau R, Weiss M, de Montigny C, Blier P. Effect of acute, short- and long-term milnacipran administration on rat locus coeruleus noradrenergic and dorsal raphe serotonergic neurons. Neuropharmacology. 1998 Jul;37(7):905-18. PubMed PMID: 9776386.
7: Lewis MM, Watts VJ, Lawler CP, Nichols DE, Mailman RB. Homologous desensitization of the D1A dopamine receptor: efficacy in causing desensitization dissociates from both receptor occupancy and functional potency. J Pharmacol Exp Ther. 1998 Jul;286(1):345-53. PubMed PMID: 9655879.
8: Monte AP, Marona-Lewicka D, Lewis MM, Mailman RB, Wainscott DB, Nelson DL, Nichols DE. Substituted naphthofurans as hallucinogenic phenethylamine-ergoline hybrid molecules with unexpected muscarinic antagonist activity. J Med Chem. 1998 Jun 4;41(12):2134-45. PubMed PMID: 9622555.
9: Monte AP, Waldman SR, Marona-Lewicka D, Wainscott DB, Nelson DL, Sanders-Bush E, Nichols DE. Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives. J Med Chem. 1997 Sep 12;40(19):2997-3008. PubMed PMID: 9301661.
10: Monte AP, Marona-Lewicka D, Parker MA, Wainscott DB, Nelson DL, Nichols DE. Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. J Med Chem. 1996 Jul 19;39(15):2953-61. PubMed PMID: 8709129.
11: Oberlender R, Ramachandran PV, Johnson MP, Huang X, Nichols DE. Effect of a chiral 4-alkyl substituent in hallucinogenic amphetamines. J Med Chem. 1995 Sep 1;38(18):3593-601. PubMed PMID: 7658446.
12: Monte AP, Marona-Lewicka D, Kanthasamy A, Sanders-Bush E, Nichols DE. Stereoselective LSD-like activity in a series of d-lysergic acid amides of (R)- and (S)-2-aminoalkanes. J Med Chem. 1995 Mar 17;38(6):958-66. PubMed PMID: 7699712.
13: Marona-Lewicka D, Nichols DE. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. Eur J Pharmacol. 1994 Jun 2;258(1-2):1-13. PubMed PMID: 7925587.
14: Huang X, Marona-Lewicka D, Pfaff RC, Nichols DE. Drug discrimination and receptor binding studies of N-isopropyl lysergamide derivatives. Pharmacol Biochem Behav. 1994 Mar;47(3):667-73. PubMed PMID: 8208787.
15: Oberlender R, Pfaff RC, Johnson MP, Huang XM, Nichols DE. Stereoselective LSD-like activity in d-lysergic acid amides of (R)- and (S)-2-aminobutane. J Med Chem. 1992 Jan 24;35(2):203-11. PubMed PMID: 1732537.
16: Nichols DE, Snyder SE, Oberlender R, Johnson MP, Huang XM. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. J Med Chem. 1991 Jan;34(1):276-81. PubMed PMID: 1992127.
17: Nichols DE, Brewster WK, Johnson MP, Oberlender R, Riggs RM. Nonneurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA). J Med Chem. 1990 Feb;33(2):703-10. PubMed PMID: 1967651.
18: Larson AA, Igwe OJ, Seybold VS. Effects of lysergic acid diethylamide (LSD) and adjuvant-induced inflammation on desensitization to and metabolism of substance P in the mouse spinal cord. Pain. 1989 Jun;37(3):365-73. PubMed PMID: 2474144.
19: Winter JC, Petti DT. The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: a possible role for 5-HT1A receptors in memory. Pharmacol Biochem Behav. 1987 Aug;27(4):625-8. PubMed PMID: 2958885.
20: Nichols DE, Hoffman AJ, Oberlender RA, Jacob P 3rd, Shulgin AT. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. J Med Chem. 1986 Oct;29(10):2009-15. PubMed PMID: 3761319.

Explore Compound Types